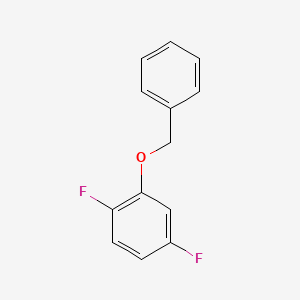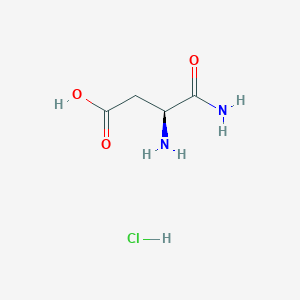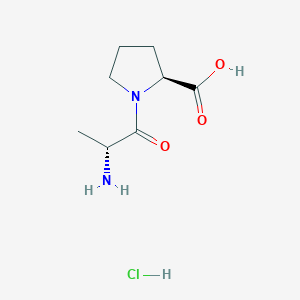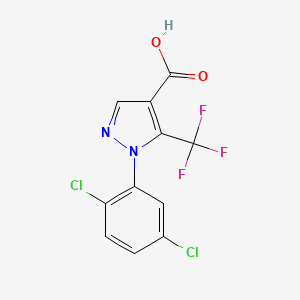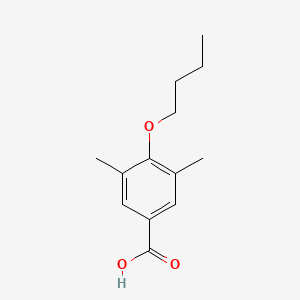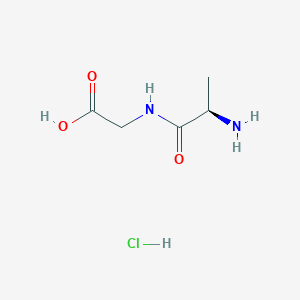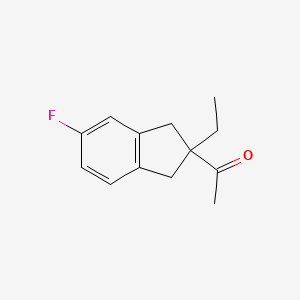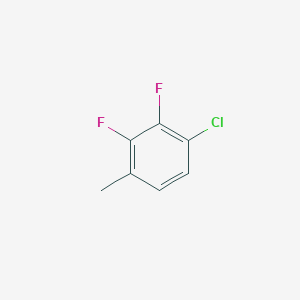
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a novel organic compound with a wide range of applications in scientific research and lab experiments. It has been studied extensively due to its unique chemical structure and advantageous properties.
科学研究应用
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has a wide range of applications in scientific research. It has been used as a model compound in studies of the effects of aromaticity on the reactivity of organic compounds. It has also been used to study the effects of fluorination on the reactivity of organic compounds. Additionally, it has been used in studies of the effects of steric hindrance on the reactivity of organic compounds.
作用机制
The mechanism of action of (2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed that the compound acts by altering the reactivity of organic compounds due to its unique chemical structure. Specifically, the presence of the fluorine atom and the methylthiophen-2-yl group on the compound are believed to increase the reactivity of organic compounds. Additionally, the presence of the double bond between the two carbon atoms is believed to increase the reactivity of organic compounds.
Biochemical and Physiological Effects
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has not been studied extensively for its biochemical and physiological effects. However, it is believed that the compound may have potential applications in the treatment of certain diseases. Specifically, the compound may have potential applications in the treatment of cancer due to its ability to alter the reactivity of organic compounds. Additionally, the compound may have potential applications in the treatment of neurological disorders due to its ability to alter the reactivity of organic compounds.
实验室实验的优点和局限性
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has several advantages and limitations for use in lab experiments. One advantage of the compound is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, the compound is relatively cost-effective and can be synthesized in large quantities. However, the compound is also highly reactive and therefore poses a risk of explosion if not handled with care. Additionally, the compound is also toxic and should be handled with extreme caution.
未来方向
There are several potential future directions for (2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one. One potential direction is to further study the compound’s biochemical and physiological effects. Specifically, the compound could be studied for its potential applications in the treatment of cancer and neurological disorders. Additionally, the compound could be studied for its potential applications in the development of new drugs and treatments. Furthermore, the compound could be studied for its potential applications in the development of new materials and technologies.
合成方法
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one can be synthesized using a variety of methods. One method involves the reaction of 4-fluorobenzaldehyde with 3-methylthiophen-2-ylacetylene in the presence of sodium hydroxide, followed by the addition of hydrochloric acid. This method yields a yield of up to 95% and is relatively cost-effective. Another method involves the reaction of 4-fluorobenzaldehyde and 3-methylthiophen-2-ylacetylene in the presence of a catalytic amount of copper(II) chloride. This method yields a yield of up to 98% and is relatively quick.
属性
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FOS/c1-10-8-9-17-14(10)7-6-13(16)11-2-4-12(15)5-3-11/h2-9H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWSUUXZRBNUCS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

